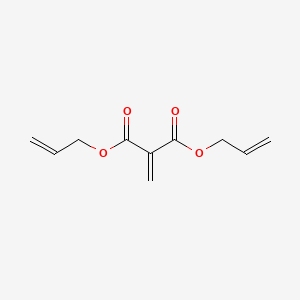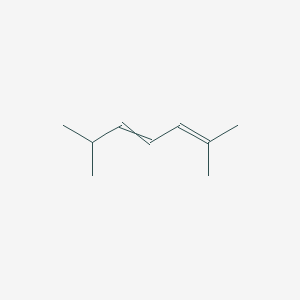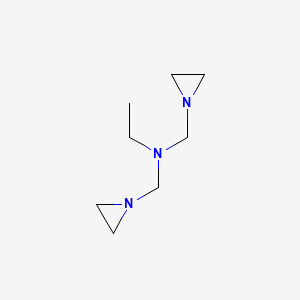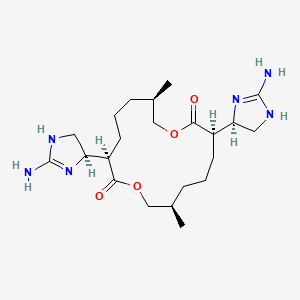
Chaksine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaksine is an alkaloid compound derived from the seeds of the plant Cassia absus. It was first isolated as a carbonate by Siddiqui and Ahmed and later assigned the empirical formula C22H38N6O4 . This compound is known for its pharmacological properties, including neuromuscular blocking activity and anti-cholinergic action on smooth muscles .
Preparation Methods
Chaksine can be prepared through various synthetic routes. One common method involves the preparation of this compound chloride by reacting this compound iodide with a suspension of freshly prepared neutral silver chloride. The resulting this compound chloride is then purified and recrystallized from a mixture of alcohol and acetone . Industrial production methods typically involve the extraction of this compound from the seeds of Cassia absus, followed by purification and crystallization processes .
Chemical Reactions Analysis
Chaksine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylcholine chloride, adrenaline hydrochloride, and hexamethonium bromide . Major products formed from these reactions include various salts of this compound, such as this compound chloride and this compound sulphate .
Scientific Research Applications
Chaksine has a wide range of scientific research applications. In chemistry, it is used to study neuromuscular blocking activity and anti-cholinergic action on smooth muscles . In biology, this compound is used as an antibacterial agent against Streptococcus hemolyticus and to stimulate the contraction of plain muscles like the uterus, intestine, and bladder . In medicine, this compound has been investigated for its potential use as a local anesthetic and for its hypotensive effects . In industry, this compound is used in the production of various pharmaceutical compounds .
Mechanism of Action
Chaksine exerts its effects through several mechanisms. It has marked curare-like activity, which involves blocking neuromuscular transmission by inhibiting the action of acetylcholine at the neuromuscular junction . This compound also has anti-cholinergic action on smooth muscles, which involves blocking the action of acetylcholine on muscarinic receptors . Additionally, this compound stimulates the contraction of plain muscles and depresses the parasympathetic nerve endings of certain organs .
Comparison with Similar Compounds
Chaksine is similar to other alkaloid compounds such as iso-chaksine, which is an isomer of this compound . Both this compound and iso-chaksine possess neuromuscular blocking properties and local anesthetic effects . iso-chaksine has been found to have lower toxicity and more potent hypotensive activity compared to this compound . Other similar compounds include saturated and unsaturated fatty acids, chrysophanol, and aloe-emodin, which are also derived from Cassia absus .
Properties
CAS No. |
486-53-3 |
|---|---|
Molecular Formula |
C22H38N6O4 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(3R,7R,11R,15R)-3,11-bis[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-7,15-dimethyl-1,9-dioxacyclohexadecane-2,10-dione |
InChI |
InChI=1S/C22H38N6O4/c1-13-5-3-7-15(17-9-25-21(23)27-17)20(30)32-12-14(2)6-4-8-16(19(29)31-11-13)18-10-26-22(24)28-18/h13-18H,3-12H2,1-2H3,(H3,23,25,27)(H3,24,26,28)/t13-,14-,15-,16-,17+,18+/m1/s1 |
InChI Key |
CGGAHJGHSHWGLE-WJQMWINMSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C(=O)OC[C@@H](CCC[C@@H](C(=O)OC1)[C@@H]2CNC(=N2)N)C)[C@@H]3CNC(=N3)N |
Canonical SMILES |
CC1CCCC(C(=O)OCC(CCCC(C(=O)OC1)C2CNC(=N2)N)C)C3CNC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
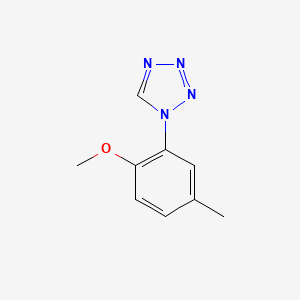

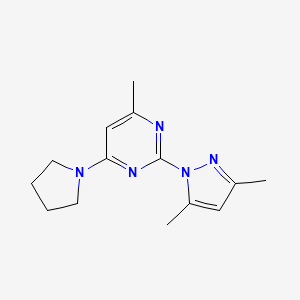
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)

